![molecular formula C22H21N5O2 B3008635 N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 951500-44-0](/img/no-structure.png)

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the design and construction of molecules with specific heterocyclic cores that are believed to confer biological activity. For instance, the first paper describes the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which were characterized by NMR and elemental analysis . Similarly, the second paper discusses the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, with the structures of certain compounds confirmed by X-ray crystallography . The third paper presents the synthesis of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, indicating a diverse approach to constructing these heterocyclic compounds .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are crucial for their potential biological activities. In the second paper, the structures of compounds 6d and 6l were elucidated by X-ray crystallography, providing detailed insights into their three-dimensional conformations . Such structural analyses are essential for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of amide bonds and the construction of heterocyclic systems. The papers do not provide detailed reaction mechanisms, but it is clear that the synthesis routes are designed to yield compounds with specific structural features that are hypothesized to be responsible for their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are not explicitly discussed in the provided papers. However, the compounds' potential as antitumor, antioxidant, and antimicrobial agents suggests that they possess the necessary chemical properties to interact with biological systems effectively . The antiproliferative activity against cancer cell lines and radical scavenging activity indicate that these compounds may have specific physical and chemical characteristics that enable them to exert their biological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : A study by Panchal and Patel (2011) outlines a method for synthesizing related triazine derivatives. This involves reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by various aromatic aldehydes to create acrylamide derivatives (Panchal & Patel, 2011).

Structural Characterization : In a study by Fadda et al. (2017), the synthesis of heterocycles, including triazine derivatives, is described. The characterization of these compounds was achieved using various spectroscopic methods, demonstrating the feasibility of creating diverse structures within this chemical class (Fadda et al., 2017).

Anticancer and Antimicrobial Activities : Riyadh et al. (2013) synthesized antipyrine-based heterocycles, including triazine derivatives, and examined their anticancer and antimicrobial activities. This indicates the potential biomedical applications of such compounds (Riyadh et al., 2013).

Synthesis of Novel Derivatives : Research by Farag et al. (2004) presents a method for the synthesis of pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines, indicating the versatility in generating various derivatives from similar chemical frameworks (Farag et al., 2004).

Potential Applications

Antimicrobial Activities : Altıntop et al. (2011) studied the antimicrobial activities of triazole derivatives, which are structurally related to the compound . This suggests possible applications in combating microbial infections (Altıntop et al., 2011).

Insecticidal Properties : A study by Kurasawa et al. (1988) explored the reactions of triazine derivatives with various compounds, leading to the synthesis of compounds with potential insecticidal properties (Kurasawa et al., 1988).

Synthesis of Heterocyclic Compounds : Mahmood and Ahmad (2020) demonstrated the synthesis of various heterocyclic compounds, including triazine derivatives, which could have diverse applications in chemical and pharmaceutical industries (Mahmood & Ahmad, 2020).

Insecticidal Agents and Biochemical Impacts : Soliman et al. (2020) investigated the synthesis of biologically active heterocyclic compounds, including pyrazolo[5,1-c][1,2,4]triazine, for use as insecticidal agents. This highlights the agricultural potential of such compounds (Soliman et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves the condensation of 4-ethylphenylhydrazine with ethyl acetoacetate to form 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-ethylphenylhydrazine", "ethyl acetoacetate", "benzyl bromide", "sodium ethoxide", "acetic acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 4-ethylphenylhydrazine (1.0 g, 7.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 8.6 mmol) and sodium ethoxide (0.5 g, 8.6 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water (50 mL) and acidify with acetic acid. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine as a yellow solid (1.3 g, 85%).", "Step 3: Dissolve 2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine (0.5 g, 2.4 mmol) and benzyl bromide (0.7 g, 3.6 mmol) in acetonitrile (10 mL). Add sodium bicarbonate (0.6 g, 7.2 mmol) and stir the mixture at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide as a white solid (0.6 g, 70%)." ] } | |

CAS-Nummer |

951500-44-0 |

Molekularformel |

C22H21N5O2 |

Molekulargewicht |

387.443 |

IUPAC-Name |

N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |

InChI |

InChI=1S/C22H21N5O2/c1-2-16-8-10-18(11-9-16)19-12-20-22(29)26(24-15-27(20)25-19)14-21(28)23-13-17-6-4-3-5-7-17/h3-12,15H,2,13-14H2,1H3,(H,23,28) |

InChI-Schlüssel |

SLCMMNKQENUJDP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

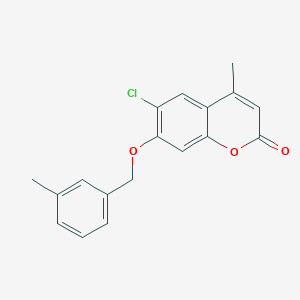

![3-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008553.png)

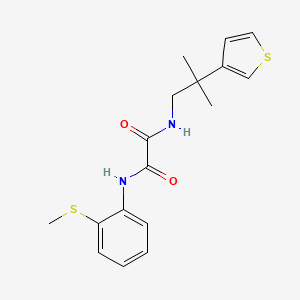

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B3008554.png)

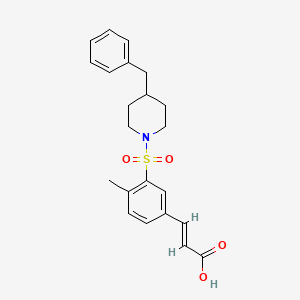

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B3008564.png)

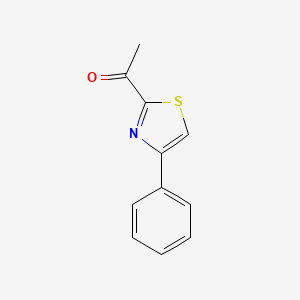

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)